molecular formula C20H23ClN2O3S B11592571 isobutyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isobutyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11592571
M. Wt: 406.9 g/mol
InChI Key: TVNNFVWEXUFPDQ-UHFFFAOYSA-N
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Description

Isobutyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine class. Its structure features a fused thiazole-pyrimidine core substituted with a 4-chlorophenyl group at position 5, an ethyl group at position 2, and a methyl group at position 5. The isobutyl ester at position 6 distinguishes it from analogous derivatives with smaller alkyl esters (e.g., ethyl or methyl) .

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

2-methylpropyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H23ClN2O3S/c1-5-15-18(24)23-17(13-6-8-14(21)9-7-13)16(12(4)22-20(23)27-15)19(25)26-10-11(2)3/h6-9,11,15,17H,5,10H2,1-4H3

InChI Key

TVNNFVWEXUFPDQ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Procedure:

  • Step 1 : React 4-chlorobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (10 mmol) in acetic acid under reflux for 6 hours to yield 5-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

  • Step 2 : Treat the intermediate with 1,2-dibromoethane (10 mmol) and K₂CO₃ (20 mmol) in DMF at 90°C for 3 hours. This induces cyclization, forming the thiazolo[3,2-a]pyrimidine core.

  • Step 3 : Esterify the carboxylic acid group at position 6 with isobutyl alcohol using H₂SO₄ as a catalyst, yielding the final product.

Key Data:

ParameterValueSource
Yield (Step 1)78–85%
Yield (Step 2)70–76%
Purity (HPLC)>98%

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. This method is preferred for industrial-scale synthesis.

Procedure:

  • Combine 5-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylic acid (5 mmol), 2-bromobutane (5.5 mmol), and K₂CO₃ (10 mmol) in DMF.

  • Irradiate at 150 W for 15 minutes to form the thiazole ring.

  • Perform esterification with isobutyl alcohol under microwave conditions (100°C, 10 minutes).

Key Data:

ParameterValueSource
Reaction Time25 minutes
Overall Yield82–88%
Energy Consumption30% lower vs. conventional

Ultrasonic Promotion of Chalcone Intermediates

Ultrasonic waves facilitate the formation of chalcone intermediates, which are critical for constructing the pyrimidine ring.

Procedure:

  • Condense 4-chlorophenylacetone with ethyl acetoacetate under ultrasonic irradiation (40 kHz) in ethanol to form a chalcone derivative.

  • React the chalcone with thiourea and HCl to generate the pyrimidine-thione intermediate.

  • Cyclize with chloroacetic acid and introduce the isobutyl ester via Steglich esterification.

Key Data:

ParameterValueSource
Ultrasonic Frequency40 kHz
Yield (Cyclization)75–80%

Green Chemistry Approaches

Solvent-free and catalyst-free methods align with sustainable practices.

Procedure:

  • Mechanochemically grind 5-(4-chlorophenyl)-6-methyl-2-thioxo-pyrimidine (1 mmol) with 1,2-dibromoethane (1.2 mmol) in a ball mill (500 rpm, 1 hour).

  • Esterify the product with isobutyl alcohol using lipase enzymes (e.g., Candida antarctica) at 45°C.

Key Data:

ParameterValueSource
Reaction Time2 hours
Yield68–72%

Structural Confirmation and Purity Analysis

Post-synthesis characterization ensures structural fidelity:

  • ¹H NMR : Signals at δ 1.2–1.4 ppm (isobutyl methyl), δ 7.2–8.1 ppm (aromatic protons).

  • X-ray Crystallography : Confirms the fused thiazole-pyrimidine system with a dihedral angle of 80.94° between rings.

  • HPLC : Purity >98% using a C18 column (acetonitrile/water gradient).

Comparative Analysis of Methods

MethodYieldTimeScalabilityEnvironmental Impact
Biginelli Cyclization70–76%9 hoursHighModerate (DMF use)
Microwave-Assisted82–88%25 minIndustrialLow
Ultrasonic Promotion75–80%6 hoursLab-scaleModerate
Green Chemistry68–72%2 hoursPilot-scaleLow

Chemical Reactions Analysis

Types of Reactions

Isobutyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted thiazolopyrimidines .

Mechanism of Action

The mechanism of action of isobutyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication, which contributes to its anticancer activity . Additionally, it may interact with other cellular targets, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural variations among thiazolo[3,2-a]pyrimidine derivatives include:

  • Aryl substituents at position 5 (e.g., 4-chlorophenyl, 4-bromophenyl, 4-methylphenyl).
  • Ester groups at position 6 (e.g., ethyl, isobutyl, methyl).
  • Substituents on the thiazole ring (e.g., ethyl, benzylidene, isatinylidene).

Table 1: Structural and Physical Data of Selected Derivatives

Compound Name Aryl Group (Position 5) Ester Group (Position 6) Melting Point (K) Molecular Formula Key References
Isobutyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Chlorophenyl Isobutyl Not reported C₂₂H₂₄ClN₃O₃S -
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl Ethyl 428–430 C₁₇H₁₇BrN₂O₃S
Ethyl 5-(4-methylphenyl)-2-benzylidene-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Methylphenyl Ethyl 427–428 C₂₅H₂₃N₃O₃S
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-2-(morpholinomethyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Chlorophenyl Ethyl Not reported C₂₁H₂₃ClN₄O₄S

Key Observations :

  • The isobutyl ester increases lipophilicity compared to ethyl or methyl esters, which may improve membrane permeability but reduce aqueous solubility .
  • Crystal structure analyses (e.g., ) reveal that the pyrimidine ring adopts a flattened boat conformation, with dihedral angles between the aryl group and the fused ring system varying based on substituent bulk. For example, 4-bromophenyl derivatives exhibit dihedral angles of ~81°, while benzylidene-substituted analogs show greater planarity .

Table 2: Reaction Conditions and Yields

Compound Key Reagents Yield (%) Reaction Medium Reference
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromobenzaldehyde, thiourea, SnCl₂ 75–80 Glacial acetic acid
Ethyl 5-(4-methylphenyl)-2-benzylidene-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-Trimethoxybenzaldehyde 78 Acetic acid/anhydride

Antimicrobial Activity :

  • Ethyl 5-(2-chlorophenyl)-2-(morpholinomethyl) derivative (): Exhibits potent activity against E. coli, B. subtilis, and C. albicans (MIC: 12.5–25 µg/mL) due to the morpholine moiety enhancing membrane interaction .
  • 4-Chlorophenyl vs. 4-Bromophenyl : Chlorine’s smaller atomic radius may improve target binding compared to bromine, though direct comparative data are lacking .
  • Isobutyl Ester Effect : Increased lipophilicity could enhance bioavailability but may reduce solubility, necessitating formulation adjustments.

Anticancer Potential:

  • Benzylidene-substituted analogs () show promise in inhibiting kinase enzymes, attributed to the conjugated double bond system enabling π-π stacking with protein targets .
Hydrogen Bonding and Crystal Packing
  • The target compound’s 4-chlorophenyl group may engage in halogen bonding (C–Cl···O/N), as seen in bromophenyl analogs ().
  • Isobutyl ester vs. ethyl ester : Bulkier isobutyl groups may disrupt intermolecular hydrogen bonding networks, altering crystal packing compared to ethyl derivatives .

Biological Activity

Isobutyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. Its unique structure features a thiazolo and pyrimidine core, which are associated with various biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

PropertyValue
Molecular Formula C19H21ClN2O3S
Molecular Weight 392.9 g/mol
IUPAC Name Isobutyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
InChI Key CXMHSKJCAOJWGZ-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets. This compound can inhibit various enzymes and receptors involved in cellular pathways, leading to modulation of cell proliferation and survival. For instance, it may inhibit enzyme functions by occupying active sites or alter receptor signaling pathways through binding to receptor sites.

Antimicrobial Activity

Studies have shown that compounds within the thiazolopyrimidine class exhibit significant antimicrobial properties. Isobutyl 5-(4-chlorophenyl)-2-ethyl-7-methyl has been evaluated for its efficacy against various bacterial strains. Preliminary tests indicate moderate to strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Research into the anticancer properties of this compound suggests that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. It has been observed to inhibit the proliferation of several cancer cell lines in vitro, indicating potential as a chemotherapeutic agent.

Enzyme Inhibition

This compound has demonstrated inhibitory effects on key enzymes involved in metabolic pathways. For example, it has been tested as an acetylcholinesterase (AChE) inhibitor, showing promising results that suggest potential applications in treating neurodegenerative diseases.

Comparative Studies

Comparative studies with similar compounds have highlighted the unique biological profile of isobutyl 5-(4-chlorophenyl)-2-ethyl-7-methyl. For instance:

Compound NameActivity LevelNotes
Isopropyl 5-(4-chlorophenyl)-2-ethyl-7-methylModerateSimilar structure but different substituents may affect activity.
5-(4-Ethoxyphenyl)-2-ethyl-7-methylLowExhibited lower antibacterial activity compared to isobutyl variant.

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial effects of isobutyl 5-(4-chlorophenyl)-2-ethyl against Salmonella typhi and Bacillus subtilis, revealing an IC50 value of 15 µg/mL, indicating significant potency compared to standard antibiotics.
  • Anticancer Evaluation : In vitro assays on human breast cancer cell lines showed that treatment with this compound resulted in a reduction of cell viability by approximately 70% at a concentration of 10 µM after 48 hours.

Q & A

Basic Research Questions

What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions starting with precursors like ethyl acetoacetate and substituted benzaldehydes. Key steps include cyclocondensation to form the thiazolo[3,2-a]pyrimidine core, followed by esterification and functional group modifications. Optimization strategies include:

  • Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., introducing the 4-chlorophenyl group) .
  • Solvents : Polar aprotic solvents (e.g., DMF, toluene) to enhance reactivity and reduce side products .
  • Temperature control : Reflux conditions (80–120°C) for cyclization steps, monitored via TLC or HPLC to track progress .
  • Purification : Column chromatography or recrystallization (e.g., ethyl acetate/ethanol mixtures) to achieve >95% purity .

Which analytical techniques are most reliable for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring system integrity. For example, the 4-chlorophenyl group shows characteristic aromatic proton splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
  • X-ray Crystallography : Resolves conformational details (e.g., ring puckering in the thiazolopyrimidine core) and hydrogen-bonding interactions .

What biological activities are hypothesized for this compound, and how are they initially assessed?

The compound’s functional groups (e.g., ester, chlorophenyl) suggest potential as a kinase or protease inhibitor. Initial assessments include:

  • In vitro enzyme assays : Testing inhibition against targets like cyclooxygenase-2 (COX-2) or tyrosine kinases at varying concentrations (e.g., IC₅₀ values) .
  • Cellular assays : Cytotoxicity screening in cancer cell lines (e.g., MTT assays) to prioritize lead compounds .

Advanced Research Questions

How can researchers resolve contradictions in reported synthetic yields (e.g., 60–85%) for this compound?

Yield discrepancies often arise from:

  • Catalyst loading : Overuse of palladium catalysts can lead to side reactions; titration studies are recommended .
  • Solvent purity : Trace water in DMF may hydrolyze ester groups; use molecular sieves or anhydrous conditions .
  • Reaction time : Extended reflux durations (>12 hours) may degrade products; monitor via HPLC .
    Methodology : Design of Experiments (DoE) to statistically evaluate variables (temperature, catalyst ratio, solvent) .

What structural features influence this compound’s bioactivity, and how can SAR studies be designed?

  • Key substituents : The 4-chlorophenyl group enhances lipophilicity and target binding, while the isobutyl ester modulates solubility .
  • SAR strategies :
    • Comparative analogs : Synthesize derivatives with varying aryl groups (e.g., methoxyphenyl vs. thiophenyl) and test inhibitory potency .
    • Computational modeling : Docking studies to predict interactions with enzyme active sites (e.g., using AutoDock Vina) .

How does the compound’s conformational flexibility (e.g., ring puckering) impact its reactivity and interactions?

X-ray crystallography reveals that the thiazolopyrimidine core adopts a flattened boat conformation, with the 4-chlorophenyl group oriented perpendicularly to the plane. This geometry:

  • Affects solubility : Non-planar structures may reduce crystal packing efficiency, improving bioavailability .
  • Influences reactivity : Strain in the puckered ring may enhance susceptibility to nucleophilic attack at the 3-oxo position .

Methodological Challenges and Solutions

What advanced analytical methods are required to detect trace intermediates during synthesis?

  • LC-MS/MS : Identifies low-abundance intermediates (e.g., hydrolyzed esters or oxidized byproducts) .
  • In-situ IR spectroscopy : Monitors real-time reaction progress (e.g., carbonyl group formation) .

How can reaction mechanisms for key steps (e.g., cyclocondensation) be validated?

  • Isotopic labeling : Use ¹³C-labeled precursors to track carbon migration during ring formation .
  • Kinetic studies : Measure rate constants under varying pH and temperature conditions to propose mechanistic pathways .

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